3-(Dimethylsulfamoyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a dimethylsulfamoyl group attached to a methylbenzoic acid core. Its molecular formula is C10H13N1O4S1, and it is classified as a sulfonamide derivative. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The compound can be synthesized through various chemical methods, primarily involving the sulfonation of 2-methylbenzoic acid followed by the introduction of the dimethylsulfamoyl group. The availability of starting materials and the efficiency of synthetic routes play crucial roles in its production.
3-(Dimethylsulfamoyl)-2-methylbenzoic acid falls under the category of sulfonamides, which are known for their antibacterial properties. It is also classified as a benzoic acid derivative, which contributes to its unique chemical behavior and reactivity.
The synthesis of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid typically involves several steps:
The molecular structure of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid features:
3-(Dimethylsulfamoyl)-2-methylbenzoic acid can participate in various chemical reactions:
The mechanism of action of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid primarily revolves around its ability to inhibit specific enzymes or interact with biological targets due to its structural properties. The presence of the sulfonamide group allows it to mimic substrates in enzymatic reactions, leading to competitive inhibition.
3-(Dimethylsulfamoyl)-2-methylbenzoic acid has several applications in scientific research:
Sulfonamide derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioisosteric properties and capacity for target engagement. Ligand-based design strategies for 3-(dimethylsulfamoyl)-2-methylbenzoic acid leverage structural insights from known sulfonamide pharmacophores to optimize target affinity and metabolic stability. As demonstrated in MrgX1 allosteric modulator development, the 2-sulfonamidebenzamide core serves as a template for bioisosteric replacement, where the benzoic acid moiety acts as a conformational constraint while the dimethylsulfamoyl group provides essential hydrogen-bond acceptor properties . This approach enables precise modulation of electronic properties—replacing the cyclopropylsulfonamide in ML382 with dimethylsulfamoyl enhances metabolic stability by eliminating oxidation-prone sites .
Scaffold morphing strategies further demonstrate that rigidification of the sulfonamide-benzoic acid linker through heterocyclic fusion (e.g., benzimidazoles) compromises target binding, confirming the necessity of rotational freedom between the planar aromatic system and the sulfonamide pharmacophore [4]. Patent literature reveals that N,N-dialkylsulfamoyl groups exhibit superior hydrolytic stability compared to aliphatic sulfonamides, attributed to steric shielding of the sulfonyl group by dimethyl substituents [9].
Table 1: Bioisosteric Modifications of Sulfonamide Derivatives
Original Group | Bioisostere | Effect on Potency | Metabolic Stability |
---|---|---|---|
Cyclopropylsulfonamide | Dimethylsulfamoyl | ↓ 8-fold EC₅₀ (MrgX1) | ↑ 300% (Human microsomes) |
Ethylsulfonamide | Isopropylsulfonamide | No activity | Not determined |
Aliphatic sulfonamide | tert-Butylsulfonamide | Partial activity | ↑ Hydrolytic stability |
Systematic SAR investigations reveal stringent steric and electronic requirements for bioactivity in 3-(dimethylsulfamoyl)-2-methylbenzoic acid analogues. The ortho-methyl substituent on the benzoic acid ring confers ~4-fold potency enhancement in enzyme inhibition assays compared to unsubstituted analogues, attributed to enforced coplanarity between the carboxylate and the aromatic ring that optimizes target binding geometry [4]. Halogenation meta to the carboxylate (position 5) further enhances activity, with 5-chloro derivatives exhibiting IC₅₀ values of 0.11 µM against striatal-enriched protein tyrosine phosphatase (STEP)—a 70-fold improvement over non-halogenated counterparts [1] .
Carboxylate isosteres profoundly influence target engagement: amide formation or reduction to alcohols abolishes STEP inhibition, while tetrazole substitution maintains ~60% activity, indicating the necessity of anionic charge at physiological pH [4]. Intriguingly, para-substitution of the benzoic acid ring with methyl groups diminishes potency by disrupting key π-stacking interactions in the STEP catalytic pocket, as confirmed by crystallographic studies [1] [4]. Bacterial dihydropteroate synthase (DHPS) binding studies show that dimethylsulfamoyl analogues with electron-withdrawing carboxylate substituents achieve higher binding free energies (-8.1 kcal/mol) than electron-donating groups, validating computational predictions of electrostatic complementarity [7].
Table 2: SAR of Benzoic Acid Substituents
Position | Substituent | Biological Activity | Key Observation |
---|---|---|---|
2- | Methyl | STEP IC₅₀ = 0.11 µM | Enforced coplanarity ↑ activity |
2- | H | STEP IC₅₀ = 7.8 µM | ↓ Target engagement |
3- | SO₂N(CH₃)₂ | MrgX1 EC₅₀ = 0.50 µM | Optimal H-bond acceptor |
3- | SO₂NHCH₃ | MrgX1 EC₅₀ = 1.36 µM | ↓ Lipophilicity |
5- | Cl | STEP IC₅₀ = 0.11 µM | Enhanced enzyme inhibition |
5- | OCH₃ | Inactive | Steric clash in binding pocket |
Regiochemical precision governs the pharmacological profile of sulfonamide-benzoic acid hybrids. Ortho-carboxyl placement relative to the sulfonamide is critical: relocation to meta or para positions diminishes STEP inhibition by >90% due to loss of chelation geometry with catalytic zinc ions [1] [5]. The methyl group at C2 must reside ortho to the carboxylate; shifting it to C3 induces ~15-fold loss in MrgX1 potency by sterically hindering sulfonamide rotation into the optimal bioactive conformation [5].
Alkylsulfamoyl optimization reveals stark N-alkyl chain effects: dimethyl substitution yields optimal MrgX1 potency (EC₅₀ = 0.50 µM), while N-methyl (N-monoalkyl) analogues exhibit reduced efficacy (EC₅₀ = 1.36 µM), and unsubstituted sulfonamides show negligible activity . Sterically demanding N-cycloalkyl groups impair target binding, though N-acetyl derivatives retain partial activity through alternative H-bond acceptance [4]. Patent analysis indicates that gem-dimethyl substitution on the sulfamoyl nitrogen improves metabolic stability by 40% compared to linear alkyl chains, attributed to steric blockade of cytochrome P450 oxidation [9]. Regioselective synthesis is achieved through directed ortho-metalation strategies, where the sulfonamide group serves as a directing group for C2-methylation, ensuring precise substituent placement [5].
Classical Sulfonation-Amination SequenceThe benchmark route involves chlorosulfonation of 2-methylbenzoic acid followed by amination. 2-Methylbenzoic acid undergoes electrophilic sulfonation at 0–5°C in chlorosulfonic acid (3 eq, 4h) to yield 3-(chlorosulfonyl)-2-methylbenzoic acid as a crystalline solid [4]. Subsequent treatment with dimethylamine in THF/water (1:1) at pH 8–9 provides the title compound in 75% yield after recrystallization from ethanol/water. This method suffers from regioisomeric impurities when applied to unsymmetrical substrates, requiring careful chromatographic separation [4] [9].
Modern Catalytic ApproachesPalladium-catalyzed sulfamoylation addresses regioselectivity challenges. Starting from 3-bromo-2-methylbenzoic acid, Pd(PPh₃)₄ (5 mol%) catalyzes cross-coupling with N,N-dimethylsulfamoyl chloride in dioxane at 100°C with triethylamine as base, achieving 82% yield with >99% regiopurity [9]. Copper(I)-mediated methods using CuCl (10 mol%) and N,N-dimethylsulfamoyl azide in acetonitrile at 80°C provide comparable yields but require strict anhydrous conditions [5].
Carboxyl Group Protection StrategiesMethyl ester protection is essential during high-temperature reactions: methyl 3-bromo-2-methylbenzoate undergoes Pd-catalyzed sulfamoylation, followed by ester hydrolysis with LiOH (2M, THF/H₂O) at 25°C, achieving overall yields of 78% versus 32% without protection due to decarboxylation [5]. tert-Butyl ester derivatives enable acid-free deprotection via thermolysis at 180°C, avoiding basic conditions that may cleave the sulfonamide [9].
Table 3: Comparison of Synthetic Methods
Method | Conditions | Yield (%) | Regiopurity (%) | Key Advantage |
---|---|---|---|---|
Chlorosulfonation-Amination | ClSO₃H → Me₂NH, pH 8–9 | 75 | 85–90 | Low-cost reagents |
Pd-Catalyzed Sulfamoylation | Pd(PPh₃)₄, dioxane, 100°C | 82 | >99 | Excellent regiocontrol |
Cu-Mediated Coupling | CuCl, sulfamoyl azide, MeCN | 78 | 98 | Avoids phosphine ligands |
Directed ortho-Lithiation | n-BuLi, DMF, −78°C | 65 | 95 | Functional group tolerance |
Solvent and Temperature OptimizationReaction kinetics studies reveal that DMF accelerates sulfamoylation 3-fold versus THF due to enhanced sulfamoyl anion solvation, but promotes ester hydrolysis above 80°C [5]. Mixed solvent systems (toluene:isopropanol 3:1) balance solubility and thermal stability, enabling 90% conversion at 70°C without decarboxylation [9]. Microwave irradiation (150W, 140°C, 20 min) reduces reaction times from 12h to 30 minutes while maintaining yields >80% [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: